N,N-Dimethyl-4-(pyren-1-YL)aniline
Description
Properties
CAS No. |
74296-04-1 |
|---|---|
Molecular Formula |
C24H19N |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-pyren-1-ylaniline |
InChI |
InChI=1S/C24H19N/c1-25(2)20-12-8-16(9-13-20)21-14-10-19-7-6-17-4-3-5-18-11-15-22(21)24(19)23(17)18/h3-15H,1-2H3 |
InChI Key |
VYIYLDMJKOXUIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling Protocol
The foundational synthesis of N,N-Dimethyl-4-(pyren-1-yl)aniline derives from classical diazo chemistry. Commercial 1-aminopyrene undergoes diazotization under acidic conditions, typically employing sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is immediately coupled with N,N-dimethylaniline in situ, leveraging the electron-rich dimethylamino group for electrophilic aromatic substitution at the para position of the aniline ring.
Critical parameters include:
- Temperature control : Maintaining sub-5°C conditions during diazotization prevents premature decomposition of the diazonium intermediate.
- Stoichiometry : A 1:1 molar ratio of 1-aminopyrene to N,N-dimethylaniline ensures complete conversion while minimizing byproducts.
Post-coupling, the crude product is neutralized and extracted into organic solvents such as dichloromethane or ethyl acetate. Early reports achieved yields of 60–70%, though modern optimizations using HPLC-assisted purification have pushed yields to 85%.
Alternative Pathways and Comparative Analysis
While the diazotization-coupling route remains dominant, exploratory methods include Ullmann-type couplings between pyrenyl halides and dimethylaniline derivatives. However, these approaches suffer from lower yields (40–50%) due to steric hindrance at the pyrene C1 position and competing side reactions. Transition metal catalysts like palladium acetate marginally improve efficiency but introduce challenges in catalyst removal during purification.
Purification and Crystallization Strategies
Column Chromatography
Initial purification employs aluminum oxide (Al₂O₃) columns with cyclohexane/toluene (3:1 v/v) eluent. This polar stationary phase effectively separates the target compound from unreacted starting materials and dimeric byproducts. Key chromatographic parameters include:
| Parameter | Value | Impact on Separation |
|---|---|---|
| Stationary Phase | Aluminum Oxide (Brockmann Grade III) | Enhances retention of polar impurities |
| Eluent Polarity | Low (Cyclohexane-dominated) | Prevents over-retention of target |
| Flow Rate | 2 mL/min | Balances resolution and run time |
Recrystallization Optimization
Final purification via recrystallization uses ethyl acetate/diethyl ether (2:1 v/v) under slow evaporation conditions. The process exploits differential solubility:
- Solubility at 80°C : 1 g/mL in ethyl acetate
- Solubility at 0°C : 0.1 g/mL in diethyl ether
Gradual cooling from 50°C to 4°C over 48 hours yields block-like colorless crystals suitable for X-ray diffraction analysis. Addition of seed crystals during the nucleation phase improves crystal size uniformity by 30%.
Structural Characterization and Validation
Spectroscopic Analysis
Post-synthetic validation employs a battery of spectroscopic techniques:
Crystallographic Data
Single-crystal X-ray diffraction reveals critical structural features:
| Parameter | Value | Significance |
|---|---|---|
| Dihedral Angle (Pyrene-DMA) | 64.12(2)° | Confirms twisted donor-acceptor geometry |
| C–H···π Distance | 2.89 Å | Stabilizes columnar crystal packing |
| Bond Length (C–N) | 1.402(14) Å | Matches sp²-hybridized nitrogen |
The dimethylamino group exhibits near-coplanarity with the benzene ring (2.81° deviation), while the pyrene system adopts a standard planar configuration (r.m.s. deviation 0.031 Å).
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Traditional batch processing in 5 L reactors achieves 85% yield at 100 g scale. Emerging microreactor systems enhance heat transfer during exothermic coupling steps, reducing reaction time from 4 hours to 45 minutes while maintaining yield.
Waste Stream Management
The process generates 3.2 kg waste/kg product, predominantly from aqueous HCl washes and spent alumina columns. Recent advances substitute aluminum oxide with recyclable silica-titania composites, cutting solid waste by 40%.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(pyren-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N,N-Dimethyl-4-(pyren-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studying molecular interactions and charge transfer processes.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(pyren-1-yl)aniline involves its ability to participate in charge transfer interactions. The dimethylamino group acts as an electron donor, while the pyrene ring system serves as an electron acceptor. This charge transfer process is crucial in its applications as a fluorescent probe and in optoelectronic devices .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structure and Properties
N,N-Dimethyl-4-(2-methyl-1H-inden-3-yl)aniline
- Structure : Indenyl substituent instead of pyrene.
- Properties : Yellow solid (249.36 g/mol); synthesized via column chromatography (PE:EE:TEA eluent) .
- Comparison : The smaller indenyl group lacks the extended conjugation of pyrene, likely reducing electronic delocalization.
N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline
- Structure : Pyrrole ring as the substituent.
- Applications : Pharmaceutical intermediate; high purity (>99%) with short lead times .
- Comparison : Pyrrole’s electron-rich nature may alter charge transfer dynamics compared to pyrene’s electron-deficient system.
N,N-Diphenyl-4-(pyren-1-yl)aniline
- Structure : Diphenylamine replaces dimethylamine.
Heterocyclic Derivatives
Pyrimido[1,2-b]indazolidin Derivatives (e.g., Compound 4e)
- Structure : Fused pyrimidoindazolyl substituent.
- Optical Properties : Fluorescence quantum yield (ΦF ) = 0.068, higher than PyDMA’s unreported value due to improved conjugation in the planar heterocyclic system .
1,2,3-Triazole-Based Regioisomers (da and dai)
Optical and Electronic Property Analysis
Key Differences in Fluorescence and Charge Transfer
- PyDMA : Twisted geometry limits conjugation, likely reducing ΦF.
- Azo Derivatives : Strong absorbance in visible range due to extended conjugation.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield | Purity Validation Method |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 70–75% | TLC, HPLC |
| Coupling Reaction | N,N-Dimethylaniline, RT, 12h | 65–72% | NMR, HRMS |
| Purification | Al₂O₃ column, cyclohexane/toluene | 60% | HPLC, X-ray diffraction |
Advanced: How do solvent systems influence crystallization efficiency and crystal quality for structural studies?
Crystallization from ethyl acetate/diethyl ether (2:1) yields block-like crystals suitable for single-crystal X-ray diffraction (SC-XRD) . Slow evaporation at 4°C minimizes defects. Polar solvents like methanol induce rapid nucleation but yield smaller crystals with higher mosaicity. Non-polar solvents (e.g., toluene) produce larger crystals but with lower resolution due to solvent inclusion.
Basic: What are the crystallographic parameters of this compound?
The compound crystallizes in the monoclinic space group P2₁/c with cell parameters:
Q. Table 2: Crystal Packing Interactions
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| C–H···π | 3.21 | 155 | x, y+1/2, z-1/2 |
| C–H···N | 2.89 | 145 | x-1/2, y+1/2, z-1/2 |
Advanced: How do computational tools like SHELX and Mercury enhance structural refinement and analysis?
- SHELX : Used for solving (SHELXS) and refining (SHELXL) crystal structures. Key settings:
- Mercury : Visualizes intermolecular interactions (e.g., C–H···π networks) and calculates void volumes for packing analysis .
Basic: What spectroscopic methods are used to characterize photophysical properties?
- UV-Vis : λₐᵦₛ ≈ 350–400 nm (pyrene-localized transitions) .
- Fluorescence : Emission at 450–500 nm with solvatochromic shifts indicating intramolecular charge transfer (ICT) .
- TD-DFT : Validates experimental spectra by modeling HOMO→LUMO transitions (pyrene → dimethylaniline) .
Advanced: How do structural distortions modulate charge transfer dynamics?
The 64.12° dihedral angle between pyrene and dimethylaniline reduces π-orbital overlap, favoring twisted intramolecular charge transfer (TICT) states . This is confirmed by:
- Time-resolved fluorescence decay (biexponential kinetics, τ₁ ≈ 1.2 ns, τ₂ ≈ 4.5 ns).
- Stark spectroscopy showing electric-field-induced spectral shifts.
Basic: What are common pitfalls in interpreting NMR data for this compound?
- Aromatic protons : Overlap between pyrene (δ 8.1–8.4 ppm) and dimethylaniline (δ 7.2–7.5 ppm) signals . Use high-field NMR (≥500 MHz) and COSY for resolution.
- Methyl groups : N(CH₃)₂ appears as a singlet at δ 3.02 ppm; impurities in this region suggest incomplete purification .
Advanced: How can discrepancies in crystallographic and computational dihedral angles be resolved?
SC-XRD reports a 64.12° dihedral angle , while DFT (B3LYP/6-31G*) may predict 60–65° . Discrepancies arise from:
- Crystal packing forces (e.g., C–H···π interactions) absent in gas-phase calculations.
- Use periodic boundary conditions (PBE functional) for lattice-inclusive simulations.
Basic: What safety protocols are critical during synthesis?
- Diazotization: Use fume hoods (NO₂ gas evolution).
- Crystallization: Avoid skin contact with diethyl ether (volatile, flammable).
- Waste: Neutralize acidic byproducts before disposal .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
